molecular formula C14H15N3O2 B7850247 2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7850247
M. Wt: 257.29 g/mol
InChI Key: FTDMOQQCAAGTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves multiple steps, starting from basic organic molecules. The process typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled conditions.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: for the initial synthesis steps.

    Automated purification systems: to handle large volumes of the compound.

    Quality control measures: to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The reactions of compound “this compound” typically yield products with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets. It binds to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular functions, making it useful for therapeutic applications.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar mechanism of action but different molecular targets.

    Compound C: Used in similar applications but with varying efficacy and safety profiles.

Uniqueness: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” stands out due to its unique combination of properties, making it versatile and valuable in multiple fields of research and industry.

Properties

IUPAC Name

2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h3-4,7-8,18H,1-2,5-6H2,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDMOQQCAAGTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.